1-(2-Iodobenzyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15IN2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
1-[(2-iodophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15IN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 |
InChI Key |
SFIMCLLRGYXWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2I |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Iodobenzyl Piperazine and Analogues
Optimization of Synthetic Routes for Yield and Selectivity
The efficiency of the synthesis of 1-(2-Iodobenzyl)piperazine is highly dependent on several reaction parameters. Optimizing these factors is key to maximizing product yield and ensuring high selectivity, thereby minimizing the formation of by-products such as the disubstituted piperazine (B1678402). The primary synthetic route involves the N-alkylation of piperazine with an appropriate 2-iodobenzyl derivative, typically 2-iodobenzyl chloride or bromide.
The choice of solvent plays a critical role in the N-alkylation of piperazine. The solvent's polarity, proticity, and ability to dissolve reactants and intermediates can profoundly affect the reaction rate and yield. Both polar protic and polar aprotic solvents are commonly employed in these reactions.
Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often favored. These solvents can solvate the cation but not the nucleophilic amine, thus increasing the amine's reactivity. For instance, studies on the synthesis of related N-benzylpiperazine derivatives have shown that DMF can facilitate the reaction by effectively dissolving the piperazine and the alkylating agent, leading to higher yields. In contrast, nonpolar solvents like toluene or xylene are generally less effective for this type of nucleophilic substitution, often resulting in lower yields and longer reaction times. mdpi.com
The use of alcohols like ethanol or methanol (polar protic solvents) is also common. While they can solvate both the nucleophile and the electrophile, potentially slowing the reaction compared to aprotic solvents, they offer advantages in terms of cost, lower toxicity, and ease of removal. The selection often depends on balancing reactivity with practical considerations like purification and environmental impact.
Table 1: Effect of Different Solvents on the Yield of N-Alkylation of Piperazine
| Solvent | Type | Dielectric Constant (ε) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 85-95 | nih.gov |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | 80-90 | beilstein-journals.org |
| Ethanol (EtOH) | Polar Protic | 24.5 | 70-85 | datapdf.com |
Note: Yields are representative for N-alkylation of piperazines and may vary based on specific substrates and conditions.
While direct N-alkylation is the most common route, catalytic methods can enhance selectivity and allow the reaction to proceed under milder conditions. For the synthesis of N-arylpiperazines, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann reactions are standard methods. mdpi.comnih.gov However, for N-benzylation, which involves an sp³-hybridized carbon, these methods are less common.
Instead, phase-transfer catalysts (PTCs) are often employed to facilitate the reaction between the water-soluble piperazine (or its salt) and the organic-soluble 2-iodobenzyl halide. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide), carry the nucleophile from the aqueous phase to the organic phase where the reaction occurs, leading to increased reaction rates.
In some advanced synthetic strategies, transition-metal catalysts can be used. For example, rhodium-catalyzed reactions have been explored for the C-H functionalization of the piperazine ring, though this is for substitution on the carbon atoms rather than the nitrogen. mdpi.com For N-alkylation, the focus remains on optimizing base and phase-transfer catalysis rather than complex ligand-based coupling reactions. The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) being used to neutralize the acid formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity. beilstein-journals.org
Temperature is a critical parameter in the synthesis of this compound. As with most chemical reactions, increasing the temperature generally increases the reaction rate, following the principles of the Arrhenius equation. This allows for shorter reaction times. Syntheses are often carried out at elevated temperatures, for example, under reflux conditions in solvents like ethanol or acetonitrile, to drive the reaction to completion. datapdf.com
However, excessively high temperatures can lead to the formation of undesired by-products, such as the 1,4-bis(2-iodobenzyl)piperazine, and can cause decomposition of reactants or products. Therefore, an optimal temperature must be determined that balances reaction speed with selectivity and stability.
The influence of pressure is generally not significant in standard batch syntheses of this type, as the reaction is conducted in the liquid phase without the involvement of gaseous reagents. However, in continuous-flow reactor systems, pressure can be manipulated to control boiling points and reaction rates, sometimes allowing for superheating of solvents beyond their atmospheric boiling points to accelerate the reaction significantly. mdpi.com Flow chemistry setups can offer advantages in terms of scalability and safety. mdpi.com
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 25 (Room Temp.) | DMF | 24 | ~60 |
| 80 | Ethanol | 8 | ~80 |
| 110 | Toluene | 12 | ~45 |
Note: Data is illustrative for typical N-alkylation reactions of piperazine.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in line with the principles of green chemistry. unibo.it For the synthesis of this compound and its analogues, several green approaches are being explored.
One key area is the use of greener solvents. This includes replacing hazardous solvents like DMF with more benign alternatives such as ethanol, water, or even solvent-free (neat) conditions. nih.gov Water is a particularly attractive solvent due to its non-toxicity, non-flammability, and low cost.
Microwave-assisted synthesis is another prominent green chemistry technique. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. This is due to efficient and uniform heating of the reaction mixture.
Furthermore, developing one-pot synthesis procedures minimizes waste by reducing the number of intermediate purification steps. nih.gov A one-pot reaction could involve the in-situ formation of the alkylating agent followed by the reaction with piperazine in the same vessel. Catalyst-free synthesis, where the inherent reactivity of the substrates is sufficient under specific conditions (like high temperature or microwave irradiation), is also a goal of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. researchgate.net
Chemical Reactivity and Derivatization of 1 2 Iodobenzyl Piperazine
Transformations Involving the Iodine Moiety
The carbon-iodine bond on the aromatic ring is a key functional group that enables a variety of transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
The iodine atom of 1-(2-Iodobenzyl)piperazine can be exchanged for other halogens, a process often referred to as an aromatic Finkelstein reaction. nih.govwikipedia.org This transformation is particularly useful for converting more reactive aryl iodides into less reactive but sometimes more desirable aryl bromides or chlorides for subsequent reactions. Copper-catalyzed methods are commonly employed for this purpose. mdma.chnih.gov A general method for the conversion of aryl iodides to other aryl halides involves a catalyst system that can be adapted for this substrate. nih.gov The reaction typically utilizes a copper(I) source, such as CuI, in the presence of a diamine ligand. nih.govorganic-chemistry.org The choice of halide salt and solvent is crucial for driving the reaction equilibrium towards the desired product. nih.gov
Table 1: Typical Conditions for Copper-Catalyzed Halogen Exchange in Aryl Halides
| Catalyst | Ligand | Halide Source | Solvent | Temperature (°C) |
| CuI (5 mol%) | 1,2- or 1,3-diamine (10 mol%) | NaI (2 equiv.) | Dioxane | 110 |
| CuI | N,N'-Dimethylethylenediamine | KBr | Toluene | 110 |
| CuBr | None | LiCl | NMP | 160 |
This table presents generalized conditions for the aromatic Finkelstein reaction, which are applicable to substrates like this compound. Data sourced from studies on various aryl halides. mdma.chorganic-chemistry.org
The iodobenzyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. Aryl iodides are generally more reactive in these transformations than the corresponding bromides or chlorides. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and an organoboron compound, such as a boronic acid or ester. nih.govyoutube.com The process is catalyzed by a palladium(0) complex and requires a base. youtube.com It is a robust and widely used method in pharmaceutical chemistry due to its mild conditions and tolerance of various functional groups. nih.govyoutube.com The versatility of commercially available boronic acids allows for the introduction of diverse alkyl, alkenyl, aryl, and heteroaryl moieties at the 2-position of the benzyl (B1604629) group. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. wikipedia.orglibretexts.org This method is highly efficient for synthesizing arylalkynes. Copper-free versions of the Sonogashira coupling have also been developed. nih.gov
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and typically exhibits high stereoselectivity, favoring the trans isomer. organic-chemistry.org A variety of alkenes can be utilized, leading to the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives, among others. nih.gov
Table 2: Examples of Cross-Coupling Partners for Aryl Iodides
| Coupling Reaction | Reagent Type | Example Reagent | Catalyst System | Product Type |
| Suzuki | Boronic Acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Sonogashira | Terminal Alkyne | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
| Heck | Alkene | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |
This table illustrates the types of functional groups that can be introduced onto an aryl iodide scaffold like that of this compound.
The carbon atom of the benzyl group attached to the iodine is susceptible to nucleophilic attack, although this is less common than reactions at the aromatic ring itself. Benzylic halides are known to undergo nucleophilic substitution reactions readily. ucalgary.ca As a primary benzylic halide, the iodobenzyl moiety would be expected to react primarily through an SN2 mechanism. ucalgary.calibretexts.org This mechanism involves a single, concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (iodide), resulting in an inversion of stereochemical configuration if the carbon were chiral. libretexts.org A wide range of nucleophiles can displace the iodide, leading to diverse functional groups at the benzylic position. viu.ca
Reactions at the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains a secondary amine at the N4 position, which is a versatile site for functionalization through various nitrogen-centered reactions.
N-Alkylation: The secondary nitrogen of the piperazine can be readily alkylated. mdpi.com Common methods include reaction with alkyl halides (chlorides or bromides) in the presence of a base or through reductive amination with aldehydes or ketones. mdpi.comnih.gov This allows for the introduction of a second, different substituent on the piperazine ring, leading to unsymmetrically disubstituted products. Palladium-catalyzed N-alkylation reactions have also been developed as an efficient synthetic route. rsc.org To achieve selective alkylation, one nitrogen can be temporarily protected, for example, as an acetyl group. researchgate.net
N-Acylation: The secondary amine can react with acylating agents such as acyl chlorides or anhydrides to form a stable amide bond. nih.govbeilstein-journals.org This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. N-acylation is a fundamental transformation for introducing a wide variety of carbonyl-containing groups onto the piperazine ring.
Table 3: Reagents for N-Alkylation and N-Acylation of Piperazines
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
| N-Alkylation | Alkyl Halide | Ethyl bromide | N-Ethylpiperazine |
| N-Alkylation | Aldehyde (Reductive Amination) | Formaldehyde | N-Methylpiperazine |
| N-Acylation | Acyl Chloride | Acetyl chloride | N-Acetylpiperazine |
| N-Acylation | Carboxylic Anhydride | Acetic anhydride | N-Acetylpiperazine |
Amide Formation: Beyond simple N-acylation with acyl halides, amides can be formed by coupling the piperazine nitrogen with carboxylic acids. This typically requires the use of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an activator like 4-(Dimethylamino)pyridine (DMAP). acgpubs.org This method is very general and allows for the synthesis of a vast library of piperazine amides. nih.govrsc.org
Urea Formation: Ureas are another important class of derivatives accessible from the secondary amine of the piperazine ring. nih.govresearchgate.net A common synthetic route involves the reaction of the piperazine with an appropriate isocyanate. nih.gov Alternatively, ureas can be synthesized by reacting the piperazine with a carbamoyl (B1232498) chloride or via multi-step procedures involving reagents like phosgene (B1210022) or its equivalents. nih.govmdpi.com These methods provide access to a diverse range of substituted ureas. mdpi.com
Quaternization Reactions
The presence of a secondary amine in the piperazine ring of this compound makes it susceptible to N-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. This reaction, a type of Menshutkin reaction, typically involves the treatment of the piperazine derivative with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
The quaternization of this compound is expected to occur at the N4 position of the piperazine ring. The reaction rate and yield can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. Generally, alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides. To favor monoalkylation and prevent the formation of dialkylated products, it is common to use a protected form of piperazine initially, though direct alkylation can be controlled by stoichiometry.
| Alkylating Agent (R-X) | Solvent | Temperature (°C) | Expected Product |
| Methyl Iodide (CH₃I) | Acetonitrile | Room Temperature | 1-(2-Iodobenzyl)-4-methylpiperazin-1-ium iodide |
| Ethyl Bromide (C₂H₅Br) | Ethanol | Reflux | 1-(2-Iodobenzyl)-4-ethylpiperazin-1-ium bromide |
| Benzyl Chloride (C₇H₇Cl) | Toluene | 80-100 | 4-Benzyl-1-(2-iodobenzyl)piperazin-1-ium chloride |
This table represents expected outcomes based on general principles of N-alkylation of piperazines.
Reactivity of the Benzyl Moiety
The benzyl moiety of this compound offers several avenues for chemical modification. The carbon-iodine bond is a key site of reactivity. Aryl iodides are known to be more reactive than their bromo or chloro counterparts, making the iodine atom a good leaving group in nucleophilic aromatic substitution reactions, although this typically requires strong activation.
More commonly, the C-I bond is susceptible to metal-catalyzed cross-coupling reactions. For instance, reactions such as the Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at the ortho position of the benzyl group. These reactions proceed via oxidative addition of the aryl iodide to a low-valent transition metal catalyst.
Additionally, the benzylic protons (on the CH₂ group linking the phenyl ring and the piperazine) can be involved in radical reactions under appropriate conditions.
| Reaction Type | Reagents | Catalyst | Expected Product |
| Suzuki Coupling | Arylboronic acid, Base | Pd(PPh₃)₄ | 1-(2-Arylbenzyl)piperazine |
| Heck Reaction | Alkene, Base | Pd(OAc)₂ | 1-(2-Vinylbenzyl)piperazine |
| Sonogashira Coupling | Terminal alkyne, Base | Pd(PPh₃)₄, CuI | 1-(2-(Alkynyl)benzyl)piperazine |
| Grignard Formation | Mg | Anhydrous Ether | 1-(2-(Magnesioiodido)benzyl)piperazine |
This table illustrates potential derivatizations of the benzyl moiety based on established reactions of aryl iodides.
Redox Reactions of the Compound
The redox chemistry of this compound involves both oxidation and reduction pathways, targeting different parts of the molecule.
Oxidation of this compound can occur at the piperazine ring, the benzylamine (B48309) functionality, or the iodine atom. The oxidation of benzylamines is a well-established transformation. Depending on the oxidant and reaction conditions, the benzylamine moiety can be oxidized to an imine or further to an amide. For example, catalytic systems using transition metals and molecular oxygen can facilitate the oxidation of benzylamines to imines. nih.govacs.orgnih.gov Other methods may lead to the formation of benzamides. rsc.org
Furthermore, 1-benzylpiperazines have been shown to undergo oxidation with reagents like mercury-EDTA to yield piperazine-2,3-diones. nih.gov The iodine atom on the aromatic ring can also be oxidized to a hypervalent iodine species, such as an iodoso or iodyl compound, using strong oxidizing agents. For instance, iodobenzene (B50100) can be converted to iodobenzene dichloride with chlorine. wikipedia.org
| Oxidizing Agent | Target Site | Potential Product(s) |
| Mercury-EDTA | Piperazine Ring | This compound-2,3-dione |
| Au/C-CuO, O₂ | Benzylamine Moiety | N-(2-Iodobenzylidene)-1-(2-iodobenzyl)piperazine (dimer) |
| TBHP, ZnBr₂ | Benzylamine Moiety | N-(2-Iodobenzoyl)piperazine |
| H₂O₂, HCl | Iodine Atom | 1-(2-(Dichloroiodo)benzyl)piperazine |
This table outlines plausible oxidation products based on the reactivity of related functional groups.
The primary site for reduction in this compound is the carbon-iodine bond. The cleavage of this bond, known as deiodination, can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst and a hydrogen source is a common and effective method for the reduction of aryl halides. This would result in the formation of 1-benzylpiperazine (B3395278).
Other reducing agents, such as those used in dissolving metal reductions or hydride transfer reagents under specific conditions, can also effect this transformation. The piperazine ring is generally stable to reduction under conditions used for dehalogenation.
| Reducing Agent/System | Target Site | Expected Product |
| H₂, Pd/C | Carbon-Iodine Bond | 1-Benzylpiperazine |
| LiAlH₄ | Carbon-Iodine Bond | 1-Benzylpiperazine |
| NaBH₄ (with catalyst) | Carbon-Iodine Bond | 1-Benzylpiperazine |
This table summarizes expected reduction outcomes for the compound.
Spectroscopic and Crystallographic Elucidation of 1 2 Iodobenzyl Piperazine Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of protons in a molecule. For 1-(2-Iodobenzyl)piperazine, the spectrum is characterized by distinct signals corresponding to the protons of the iodobenzyl group and the piperazine (B1678402) ring.
Aromatic Protons: The four protons on the 2-iodophenyl ring typically appear in the downfield region of the spectrum, approximately between 6.9 and 7.8 ppm. The ortho-, meta-, and para-protons to the iodine and benzyl (B1604629) substituents will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The proton ortho to the iodine atom is expected to be the most downfield due to the deshielding effect of the halogen.
Benzylic Protons (-CH₂-): A characteristic singlet or a closely coupled multiplet for the two benzylic protons is expected around 3.5-3.7 ppm. This signal represents the methylene (B1212753) bridge connecting the aromatic ring to the piperazine moiety.
Piperazine Protons (-CH₂-CH₂-): The eight protons of the piperazine ring typically show broad or complex signals in the range of 2.4 to 3.0 ppm. These protons are often observed as two distinct multiplets, corresponding to the four protons adjacent to the benzyl group (N1) and the four protons adjacent to the secondary amine (N4). The exact chemical shifts and multiplicities can vary depending on the solvent and temperature, which can influence the rate of chair-to-chair conformational interchange of the piperazine ring nih.govresearchgate.netnih.gov.
Amine Proton (-NH-): A broad singlet corresponding to the N-H proton of the piperazine ring is also expected. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but it typically appears between 1.5 and 4.0 ppm.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | ~6.9 - 7.8 | Multiplet (m) |
| Benzylic (Ar-CH₂) | ~3.5 - 3.7 | Singlet (s) |
| Piperazine (-N(CH₂)₂) | ~2.4 - 3.0 | Multiplet (m) |
| Amine (NH) | Variable (e.g., ~1.5 - 4.0) | Broad Singlet (br s) |
¹³C NMR for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.
Aromatic Carbons: Six signals are expected for the carbons of the iodophenyl ring, typically in the range of 127-142 ppm. The carbon atom directly bonded to the iodine (C-I) would show a signal at a significantly higher field (lower ppm value, ~95-100 ppm) due to the heavy atom effect of iodine. The quaternary carbon to which the benzyl group is attached will also be identifiable.
Benzylic Carbon (-CH₂-): The benzylic carbon signal is anticipated to appear in the range of 60-65 ppm.
Piperazine Carbons (-CH₂-CH₂-): The piperazine ring carbons are expected to produce two signals in the aliphatic region of the spectrum, typically between 45 and 55 ppm, corresponding to the carbons adjacent to N1 and N4.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-I) | ~95 - 100 |
| Aromatic (CH) | ~127 - 139 |
| Aromatic (C-CH₂) | ~140 - 142 |
| Benzylic (Ar-CH₂) | ~60 - 65 |
| Piperazine (-N(CH₂)₂) | ~45 - 55 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. It would also confirm the coupling between the different sets of protons within the piperazine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the direct assignment of carbon signals based on their known proton assignments. For example, the benzylic proton signal at ~3.6 ppm would correlate with the benzylic carbon signal at ~62 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is vital for connecting different fragments of the molecule. Key HMBC correlations would include those between the benzylic protons and the aromatic carbons (including the iodinated and quaternary carbons) and between the piperazine protons and the benzylic carbon. These correlations provide definitive proof of the benzyl-piperazine linkage. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the functional groups present. Analysis of analogous compounds like 1-benzylpiperazine (B3395278) provides a basis for spectral interpretation. ultraphysicalsciences.orgdergipark.org.tr
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹).
C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene (-CH₂-) groups in the benzyl and piperazine moieties are observed as strong bands in the 2800-3000 cm⁻¹ region. ultraphysicalsciences.orgrsc.org
C=C Stretch (Aromatic): Aromatic ring stretching vibrations give rise to several bands of variable intensity in the 1450-1610 cm⁻¹ region. ultraphysicalsciences.org
C-N Stretch: The stretching vibrations for the C-N bonds of the aliphatic amine are expected in the 1020-1250 cm⁻¹ region.
C-H Bending: Out-of-plane bending vibrations for the ortho-disubstituted benzene (B151609) ring typically result in a strong band in the 740-780 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Moderate |
| Aromatic C-H Stretch | 3010 - 3080 | Weak-Moderate |
| Aliphatic C-H Stretch | 2800 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1610 | Variable |
| Aliphatic C-N Stretch | 1020 - 1250 | Moderate |
| Aromatic C-H Out-of-Plane Bend | 740 - 780 | Strong |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. dergipark.org.tr
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. ultraphysicalsciences.org Other aromatic C=C stretching modes between 1450-1610 cm⁻¹ are also prominent.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the Raman spectrum, complementing the FTIR data.
C-I Stretch: The carbon-iodine stretching vibration is expected in the far-infrared/low-frequency Raman region, typically between 500 and 600 cm⁻¹, but is often weak.
The combined use of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, confirming the presence of all key structural components. ultraphysicalsciences.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for confirming the molecular identity of this compound and elucidating its structure through controlled fragmentation. The analysis reveals characteristic pathways dominated by the cleavage of the benzyl-piperazine bond and fragmentation of the piperazine ring itself.
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the this compound molecular ion, which allows for the unambiguous confirmation of its elemental formula, C₁₁H₁₅IN₂. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap analyzers provide mass accuracy typically within a few parts per million (ppm). nih.gov This high precision is crucial for distinguishing the target compound from other molecules with the same nominal mass. The protonated molecular ion [M+H]⁺ of this compound would be expected at a specific m/z value consistent with its calculated exact mass of 303.0407.
The primary fragmentation of benzylpiperazine derivatives in mass spectrometry is initiated by the cleavage of the bonds associated with the two nitrogen atoms of the piperazine ring. researchgate.net For this compound, the most prominent fragmentation pathway involves the cleavage of the C-N bond between the iodobenzyl moiety and the piperazine ring. This can result in the formation of a stable 2-iodobenzyl cation at m/z 217 or the widely recognized tropylium (B1234903) ion at m/z 91, which is a common fragment for benzyl-substituted compounds. nih.goveuropa.eu
Further fragmentation involves the piperazine ring system. Common fragmentation patterns for benzylpiperazines include a characteristic neutral loss of 86 Da. mdpi.com The piperazine ring itself can undergo cleavage to produce characteristic fragment ions, such as the C₃H₆N⁺ ion at m/z 56. researchgate.net The expected fragmentation data, based on the analysis of related benzylpiperazine compounds, provides a clear fingerprint for the structural confirmation of this compound. researchgate.netmdpi.com
Table 1: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Ion Formula | Fragment Identity |
|---|---|---|
| 303.0407 | [C₁₁H₁₆IN₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 217.9614 | [C₇H₆I]⁺ | 2-Iodobenzyl cation |
| 177.1386 | [C₁₁H₁₇N₂]⁺ | Ion from loss of Iodine radical |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion |
| 87.0862 | [C₄H₁₁N₂]⁺ | Protonated Piperazine |
| 56.0500 | [C₃H₆N]⁺ | Piperazine ring fragment |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably predicted based on extensive crystallographic studies of closely related piperazine derivatives. nih.goviucr.orgiucr.orgwm.edu These studies provide a robust framework for understanding the molecule's conformation, how it packs in a crystal lattice, and the specific non-covalent interactions it forms, including notable halogen bonds.
The six-membered piperazine ring is known to preferentially adopt a stable chair conformation in the solid state. nih.goviucr.orgresearchgate.net This conformation minimizes torsional strain and steric hindrance between substituents. In this compound, the 2-iodobenzyl group attached to one of the nitrogen atoms is expected to occupy an equatorial position. This arrangement is sterically more favorable than an axial position, a principle well-established in the conformational analysis of substituted cyclohexanes and related heterocycles. iucr.org
N-H···N Hydrogen Bonds: The secondary amine group (N-H) of one piperazine ring can act as a hydrogen bond donor to the tertiary nitrogen atom of a neighboring molecule, often leading to the formation of infinite chains or sheets. iucr.org
C-H···π Interactions: Weak hydrogen bonds can form between C-H bonds of the piperazine or benzyl groups and the π-system of the iodophenyl ring of an adjacent molecule, further stabilizing the crystal structure. nih.gov
These varied interactions work in concert to build a stable, three-dimensional crystalline framework. iucr.org
A key feature anticipated in the crystal structure of this compound is the presence of a halogen bond. beilstein-journals.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine), known as a σ-hole, and a nucleophilic site, such as a nitrogen atom. acs.orgyoutube.com The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. ijres.org
The iodine atom, when bonded to an electron-withdrawing aryl ring, develops a region of positive electrostatic potential opposite the C-I covalent bond. nih.gov This σ-hole can interact attractively with the lone pair of electrons on a nitrogen atom of a neighboring molecule. Specifically, a C-I···N halogen bond is expected, where the tertiary nitrogen of the piperazine ring acts as the halogen bond acceptor. acs.orgnih.gov The geometry of this interaction is typically linear, with the C-I···N angle approaching 180°. researchgate.net Such interactions are robust and play a significant role in crystal engineering, directing the assembly of molecules into predictable supramolecular architectures. acs.org
Table 2: Expected Crystallographic and Structural Features of this compound
| Structural Feature | Expected Characteristic | Rationale/Basis |
|---|---|---|
| Piperazine Conformation | Chair | Minimizes torsional and steric strain. nih.goviucr.org |
| Substituent Position | Equatorial | Reduces steric hindrance from the 2-iodobenzyl group. iucr.org |
| Primary Packing Forces | Van der Waals forces, Hydrogen bonding (N-H···N) | Common interactions in piperazine crystal structures. iucr.orgiucr.org |
| Secondary Interactions | C-H···π interactions | Stabilization via interaction with the aromatic ring. nih.gov |
| Key Supramolecular Synthon | Halogen Bond (C-I···N) | Strong, directional interaction due to the polarizable iodine and nucleophilic nitrogen. acs.orgnih.gov |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Studies (e.g., DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and chemical properties of molecules. While specific DFT studies focusing exclusively on 1-(2-Iodobenzyl)piperazine are not prevalent in publicly accessible literature, its characteristics can be reliably predicted based on established computational analyses of closely related benzylpiperazine and phenylpiperazine derivatives. researchgate.netresearchgate.netindexcopernicus.com
The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for this type of analysis. researchgate.netirjweb.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring and the iodine atom, while the LUMO would likely be distributed over the iodobenzyl aromatic system. The HOMO-LUMO gap provides insights into the energy required for the lowest energy electronic excitation. schrodinger.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its reactivity with charged species. uni-muenchen.de It is invaluable for predicting sites for nucleophilic and electrophilic attack. researchgate.net In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the two nitrogen atoms of the piperazine ring, indicating their susceptibility to electrophilic attack (e.g., protonation). Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the piperazine ring. wolfram.comresearchgate.net
| Property | Description | Predicted Location/Characteristic |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Localized on the piperazine ring and iodine atom |
| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Distributed over the iodobenzyl aromatic ring |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | A relatively large gap, suggesting good kinetic stability researchgate.net |
| Molecular Electrostatic Potential (MEP) | Charge distribution map | Negative potential (red) on piperazine nitrogens; Positive potential (blue) on hydrogens |
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable, low-energy structures (energy minima). This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around its key single bonds. researchgate.netindexcopernicus.com
For this compound, the key flexible points are the C-C and C-N bonds connecting the benzyl (B1604629) group to the piperazine ring. The piperazine ring itself typically adopts a stable chair conformation to minimize steric and torsional strain. The benzyl substituent can be positioned in either an axial or equatorial orientation relative to the piperazine ring. Generally, for N-substituted piperazines, the equatorial conformer is sterically favored and thus lower in energy. DFT calculations would be used to optimize the geometry of these different conformers and calculate their relative energies to determine the global minimum energy structure.
Theoretical vibrational frequency calculations using DFT are a standard method to complement and aid in the interpretation of experimental infrared (IR) and Raman spectra. mit.edunih.gov By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), a set of harmonic vibrational frequencies corresponding to the molecule's normal modes can be obtained. wisc.edu
For this compound, calculations would predict characteristic frequencies for its functional groups. These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretching (aromatic) | Iodobenzyl ring | 3100 - 3000 |
| C-H stretching (aliphatic) | Piperazine and benzyl CH₂ | 3000 - 2850 |
| C=C stretching | Aromatic ring | 1600 - 1450 |
| C-N stretching | Piperazine ring | 1250 - 1020 |
| C-I stretching | Iodobenzyl group | 600 - 500 |
DFT can be used to calculate various reactivity descriptors that predict how a molecule will behave in a chemical reaction. Fukui functions, for instance, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. tandfonline.comharbinengineeringjournal.comyoutube.com For this compound, the Fukui function would likely confirm that the piperazine nitrogen atoms are the most probable sites for electrophilic attack (e.g., reaction with an acid). Transition state analysis, while computationally intensive, could be used to model the energy barriers of specific reactions, providing a deeper understanding of reaction mechanisms and kinetics.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential for studying how a small molecule like this compound might interact with large biological macromolecules, such as proteins or enzymes.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ukaazpublications.com This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. Benzylpiperazine derivatives have been extensively studied as inhibitors of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—which are key targets in the treatment of Alzheimer's disease. nih.govekb.egnih.gov
Interaction with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The active site of AChE is a narrow gorge approximately 20 Å deep. ebi.ac.uk It contains a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. embopress.org Docking studies of similar N-benzylpiperidine and N-benzylpiperazine compounds reveal a common binding mode. mdpi.comnih.gov
It is predicted that this compound would bind in a similar fashion:
The iodobenzyl group would likely form π-π stacking interactions with the aromatic side chains of key residues, such as Trp86 in the CAS and Trp286 in the PAS of AChE. nih.govddg-pharmfac.net
The piperazine ring , when protonated at physiological pH, is expected to establish a crucial cation-π interaction with aromatic residues like Tyr337 or Phe338. nih.gov
In BuChE , which has a similar structure but a larger active site gorge, the benzylpiperazine moiety is predicted to interact with key residues such as Trp82 and His438. nih.gove-nps.or.kryuksekihtisasuniversitesi.edu.tr
These interactions anchor the ligand within the active site gorge, blocking the entry of the natural substrate, acetylcholine, and thus inhibiting the enzyme. The specific substitution pattern on the benzyl ring can significantly influence binding affinity.
| Enzyme | Binding Site | Interacting Residues | Type of Interaction | Ligand Moiety Involved |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Catalytic Active Site (CAS) | Trp86, Tyr337 | π-π stacking, Cation-π | Iodobenzyl, Piperazine |
| Peripheral Anionic Site (PAS) | Trp286, Tyr341 | π-π stacking | Iodobenzyl | |
| Mid-gorge | Phe338 | π-alkyl | Piperazine | |
| Butyrylcholinesterase (BuChE) | Catalytic Site | Trp82, His438 | π-π stacking, H-bond | Iodobenzyl, Piperazine |
| Acyl Pocket | Leu286, Val288 | Hydrophobic | Iodobenzyl |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to visualize the dynamic interactions between a ligand and its target protein at an atomic level. For derivatives of this compound, MD simulations have been instrumental in elucidating their binding mechanisms and assessing the stability of the ligand-protein complexes. These simulations provide insights that are often unattainable through static experimental methods alone.
In studies involving piperazine derivatives, MD simulations are frequently employed to complement molecular docking analyses. While docking provides a snapshot of the preferred binding pose, MD simulations reveal the conformational changes and interaction stability over time. For instance, in the investigation of piperidine/piperazine-based compounds targeting the sigma-1 receptor (S1R), MD simulations were performed to evaluate the stability and frequency of interactions for the ligands within the receptor's binding site. These simulations corroborated the binding modes observed in docking results and highlighted the crucial amino acid residues involved in the interactions. nih.gov Specifically, the data confirmed that the ligands occupied the primary and secondary regions of the binding site in opposite orientations of their aromatic rings. nih.gov
Furthermore, MD simulations have been used to study the conformational changes in target proteins upon ligand binding. A comprehensive analysis of eIF4A1, an ATP-dependent RNA helicase, utilized extended MD simulations to understand its complex kinetics. nih.govresearchgate.net These simulations were crucial in identifying a novel phenyl-piperazine pharmacophore that targets the ATP-binding site. nih.govresearchgate.net The study demonstrated that the binding of a ligand could stabilize the protein in a closed, low-energy state, thereby inhibiting its activity. nih.gov Such insights are vital for understanding the mechanism of action and for the further optimization of inhibitor potency.
The stability of the ligand-protein complex is a key determinant of a drug's efficacy. MD simulations can predict this stability by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the simulation period. In a study of piperazin-1-ylpyridazine derivatives as deoxycytidine triphosphate pyrophosphatase (dCTPase) inhibitors, MD simulations were used to evaluate the binding pattern and stability of the compounds within the active site of the enzyme. ijpsdronline.com These computational investigations provide valuable information for the design of more effective and stable inhibitors. ijpsdronline.com
Similarly, research on aryl formyl piperidine derivatives as monoacylglycerol lipase (MAGL) inhibitors employed MD simulations to investigate their binding modes and inhibitory mechanisms. mdpi.com The simulations revealed key interactions and conformational changes in both the ligand and the protein, providing a deeper understanding of the structure-activity relationship. mdpi.com
Key Findings from Molecular Dynamics Simulations of Piperazine Derivatives:
| Target Protein | Key Insight | Reference |
| Sigma-1 Receptor (S1R) | Confirmed docking poses and identified key interacting amino acid residues. | nih.gov |
| eIF4A1 Helicase | Revealed ligand-induced stabilization of the closed, inactive conformation. | nih.govresearchgate.net |
| Deoxycytidine Triphosphate Pyrophosphatase (dCTPase) | Evaluated the binding pattern and stability of inhibitors in the active site. | ijpsdronline.com |
| Monoacylglycerol Lipase (MAGL) | Elucidated the inhibitory mechanism and binding modes of derivatives. | mdpi.com |
Structure-Based Drug Design Principles Applied to Derivatives
Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the target protein to design and optimize ligands. This methodology has been widely applied to the derivatives of this compound to enhance their potency, selectivity, and pharmacokinetic properties.
The core principle of SBDD is to design molecules that fit precisely into the binding site of a biological target, thereby modulating its activity. This process often begins with the identification of a lead compound, which can be a known inhibitor or a fragment identified through screening. The crystal structure of the target protein, either alone (apo) or in complex with a ligand, provides the blueprint for designing new molecules with improved interactions.
In the context of piperazine derivatives, SBDD has been instrumental in developing potent inhibitors for various targets. For instance, the discovery of a novel phenyl-piperazine pharmacophore as an ATP-competitive inhibitor of eIF4A1 was guided by SBDD principles. nih.govresearchgate.net By understanding the architecture of the ATP-binding site, researchers could design molecules that form specific interactions with key residues, leading to enhanced affinity and inhibitory activity. nih.govresearchgate.net
SBDD often involves an iterative cycle of design, synthesis, and testing. Computational tools such as molecular docking are used to predict the binding mode and affinity of designed compounds. These predictions then guide the synthetic chemistry efforts. For example, in the design of new N-benzyl-piperidine derivatives as multitarget-directed inhibitors for Alzheimer's disease, the chemical structure of the known drug donepezil was rationally modified. nih.gov Computational docking and molecular dynamics were then used to predict the formation of favorable complexes between the designed analogues and the target enzymes. nih.gov
The application of SBDD is not limited to enhancing potency. It can also be used to improve other drug-like properties, such as selectivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. By analyzing the binding pockets of related proteins, it is possible to design ligands that selectively bind to the desired target, thus minimizing off-target effects. Furthermore, computational predictions of ADMET properties can help in prioritizing compounds with favorable pharmacokinetic profiles for further development. nih.govresearchgate.net
Applications of Structure-Based Drug Design to Piperazine Derivatives:
| Therapeutic Area | Target | Design Strategy | Outcome | Reference |
| Cancer | eIF4A1 Helicase | Targeting the ATP-binding site with a novel pharmacophore. | Discovery of a potent ATP-competitive inhibitor. | nih.govresearchgate.net |
| Alzheimer's Disease | AChE/BuChE | Rational modification of a known inhibitor (donepezil). | Development of novel multitarget-directed inhibitors. | nih.gov |
| Alzheimer's Disease | Not Specified | Design of hydrazone derivatives with improved interactions and drug-like properties. | Identification of promising pharmacotherapeutic drug candidates. | researchgate.net |
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly valuable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern biological response.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By calculating a set of molecular descriptors that quantify various aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties), and correlating them with the observed biological activity, a predictive model can be developed. researchgate.net
For derivatives of this compound, QSAR studies can provide valuable insights into the structural requirements for their biological activity. For example, a QSAR study on a series of N-arylsulfonyl-N-2-pyridinyl-piperazine derivatives as glucokinase-glucokinase regulatory protein inhibitors utilized various statistical methods, including Multiple Linear Regression (MLR) and Partial Least Squares (PLS), to develop predictive models. wu.ac.th The developed models were validated to ensure their reliability and precision and were used to gain insights into the important molecular descriptors. wu.ac.th
The process of QSAR modeling typically involves several key steps:
Data Set Selection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.
Model Development: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
In a study of benzothiazoles derived substituted piperazine derivatives, semiempirical molecular orbital theory and density functional theory were used to obtain optimized structures and calculate descriptors for the QSAR analysis. researchgate.net Such studies can help in identifying the key structural features that contribute to the desired biological effect, thereby guiding the synthesis of more potent analogues.
QSAR models can be used to predict the activity of new, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This can significantly reduce the time and resources required for drug discovery. For instance, a QSAR study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase aimed to support the rational design of novel inhibitors with improved potency by identifying key molecular descriptors that influence inhibitory activity. researchgate.net
Key Aspects of QSAR Modeling for Piperazine Derivatives:
| QSAR Component | Description |
| Objective | To establish a correlation between chemical structure and biological activity. |
| Descriptors | Quantify electronic, steric, hydrophobic, and topological features of the molecules. |
| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
| Validation | Internal (e.g., leave-one-out cross-validation) and external validation to assess predictive power. |
| Application | Predict activity of new compounds, optimize lead structures, and guide rational drug design. |
Applications As a Synthetic Intermediate and Chemical Probe
Role in the Synthesis of Advanced Organic Molecules
The piperazine (B1678402) ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antidepressant properties. mdpi.comencyclopedia.pub The utility of 1-(2-Iodobenzyl)piperazine lies in its capacity to be chemically modified at several positions, including the secondary amine of the piperazine ring and the ortho-iodinated benzyl (B1604629) group, allowing for the construction of complex molecular architectures.
The piperazine core is a fundamental building block for a vast array of N-heterocycles. organic-chemistry.orgrsc.org The this compound molecule can be readily functionalized at the second nitrogen atom of the piperazine ring through reactions such as N-alkylation, N-arylation, or acylation. nih.govnih.gov
Furthermore, the 2-iodo-benzyl group provides a reactive handle for transition metal-catalyzed cross-coupling reactions. This iodine atom can participate in reactions like the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov These reactions enable the fusion of additional rings or the introduction of complex substituents, leading to the synthesis of novel and intricate heterocyclic systems. For example, intramolecular coupling reactions could be envisioned to create fused ring systems incorporating the piperazine structure. Modern synthetic methods, including photoredox catalysis, have further expanded the toolkit for functionalizing the piperazine core, potentially allowing for C-H functionalization to introduce even greater structural diversity. mdpi.comencyclopedia.pubnih.gov
The strategic placement of the iodo-substituent on the benzyl ring makes this compound a valuable starting material for constructing polycyclic molecules. The piperazine moiety itself can be incorporated into larger, more complex polycyclic frameworks, which are common in biologically active compounds. nih.gov The reactivity of the aryl iodide allows for intramolecular cyclization strategies, where a suitably functionalized piperazine nitrogen attacks the aromatic ring via a metal-catalyzed process to form a new ring. This approach is a powerful method for assembling bridged or fused polycyclic structures that are often challenging to synthesize through other means.
Development of Ligands for Biological Targets
The piperazine scaffold is a key component in ligands designed for a multitude of biological targets, including G protein-coupled receptors, ion channels, and enzymes. rsc.orgclinmedkaz.org Derivatives of this compound are particularly significant in the development of ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.govnih.govnih.gov
The presence of an iodine atom in this compound makes it an ideal precursor for synthesizing radioiodinated ligands for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov Radioisotopes of iodine, such as Iodine-123 and Iodine-125, can be readily incorporated into the molecule.
Research has demonstrated the synthesis of radioiodinated piperazine derivatives for imaging sigma receptors. nih.gov In one study, a series of iodinated analogues of the known sigma-1 receptor ligand SA4503 were prepared. The ortho-iodo analogue, structurally related to this compound derivatives, showed exceptionally high affinity for sigma receptors. nih.gov The radioiodinated versions of these compounds were synthesized from corresponding tributyltin precursors via an iododestannylation reaction, a common strategy for introducing radioiodine with high specific activity. nih.gov In vitro binding assays confirmed that these new radioligands bind with high affinity and specificity to sigma receptors in rat brain membranes. nih.gov
| Compound | Position of Iodine | IC50 (nM) | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|---|---|
| Analogue 4a | ortho | 7.1 | 1.86 | 205 |
| Analogue 4b | meta | 31.0 | 3.30 | 231.5 |
| Analogue 4c | para | 77.3 | N/A | N/A |
| SA4503 (Reference) | - | 31.2 | N/A | N/A |
| Haloperidol (Reference) | - | 21.3 | N/A | N/A |
These findings suggest that radioiodinated derivatives based on the this compound scaffold are promising candidates for in vivo imaging of sigma receptors in the brain. nih.gov
The piperazine heterocycle is a common component in the design of fluorescent probes for biological imaging. nih.govrsc.org The piperazine moiety can act as a recognition element or as a pH-sensitive modulator of fluorescence. For example, piperazine-based probes have been developed to detect pH changes associated with cellular processes like mitophagy. nih.gov While direct examples utilizing the this compound structure as a fluorescent probe are not extensively documented, its framework is amenable to such applications. A fluorophore could be readily attached to the secondary amine of the piperazine ring. The resulting conjugate could then be used to visualize biological targets, with the substituted benzylpiperazine portion serving as the ligand that directs the probe to a specific protein or cellular location.
Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of biologically active small molecules. nih.gov This method involves a chemical probe equipped with a photoreactive group that, upon irradiation with light, forms a covalent bond with its target protein. nih.govnih.gov Common photoreactive groups include aryl azides, benzophenones, and diazirines. researchgate.net
The this compound scaffold could serve as a foundation for creating photoaffinity probes. Although the iodo-group itself is not a conventional photoreactive moiety, the benzyl ring can be synthetically modified to incorporate one of the standard photo-crosslinking groups. rsc.org For instance, a benzophenone or phenylazide group could be installed on the benzyl ring. Alternatively, the entire 2-iodobenzyl group could be replaced by a different aromatic system containing a photoreactive diazirine. The piperazine portion would continue to serve as the primary recognition element for the biological target, guiding the probe to its binding site for subsequent light-induced covalent labeling.
: Scaffold Optimization in Medicinal Chemistry Research
The piperazine ring is a fundamental structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a variety of therapeutic agents. nih.govresearchgate.net Its prevalence is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Piperazine-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, antidepressant, and antiviral effects. nih.govresearchgate.net The compound this compound serves as a key synthetic intermediate in this context, providing a versatile platform for scaffold optimization and the development of novel bioactive molecules. The presence of the 2-iodobenzyl group offers a reactive handle for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Design of Piperazine-Containing Scaffolds for Target Interaction
The design of effective therapeutic agents often revolves around creating a molecular scaffold that can appropriately orient functional groups to interact with a specific biological target. The piperazine core is an excellent building block for this purpose. researchgate.net Its six-membered ring containing two nitrogen atoms provides a flexible yet stable linker that can connect different pharmacophoric elements. mdpi.com The nitrogen atoms can serve as hydrogen bond acceptors or donors, enhancing interactions with protein receptors and improving water solubility. mdpi.com
In the design of ligands for specific targets, such as sigma receptors, the benzylpiperazine framework is a common starting point. nih.gov The piperazine ring acts as a central amine site, often protonated under physiological conditions, which is crucial for anchoring the ligand in the receptor's binding pocket. nih.govnih.gov The benzyl group, in turn, occupies a hydrophobic domain of the receptor. nih.gov Starting with this compound, medicinal chemists can systematically build upon this scaffold. The unsubstituted nitrogen of the piperazine ring can be derivatized to introduce side chains that interact with other regions of the target protein, while the iodinated benzyl ring provides a defined vector for exploring interactions within a primary hydrophobic pocket. This strategic design allows for the optimization of a compound's affinity and selectivity for its intended target. scispace.com
Exploring Substituent Effects on Ligand Binding and Selectivity
The modification of substituents on a core scaffold is a cornerstone of medicinal chemistry, used to fine-tune a ligand's binding affinity and selectivity. The this compound structure is particularly amenable to such exploration. The iodine atom at the ortho position of the benzyl ring can be replaced with a wide array of other functional groups through well-established chemical reactions, such as cross-coupling. This allows for a systematic investigation of how steric bulk, electronics, and lipophilicity at this position affect target engagement.
Research on related benzylpiperazine derivatives targeting sigma-1 (σ₁) and sigma-2 (σ₂) receptors illustrates the profound impact of such modifications. nih.gov In one study, derivatives of a 4-methoxybenzylpiperazine lead compound were synthesized to explore structure-affinity relationships (SAfiRs). The results demonstrated that both the nature of the substituents and the length of linker chains significantly influence binding affinity (Ki) and selectivity. nih.gov
For instance, modifying the groups attached to the piperazine nitrogen and altering the benzyl portion led to significant changes in σ₁ receptor affinity and selectivity over the σ₂ receptor. The data below, adapted from a study on related benzylpiperazine derivatives, highlights these effects.
| Compound | Modifications from Lead Compound | σ₁R Ki (nM) | σ₂R Ki (nM) | Selectivity (Ki σ₂/Ki σ₁) |
|---|---|---|---|---|
| Lead Compound (8) | 4-methoxybenzylpiperazine core | 4.5 | 1950 | 432 |
| 15 | Replaced 1,2-dithiolane with cyclohexylpropanone | 1.6 | 1418 | 886 |
| 21 | Shortened linker to two methylene (B1212753) units | 8.8 | 3253 | 370 |
| 22 | Shortened linker to one methylene unit | 145 | >10000 | >69 |
| 24 | Added H-bond donor to secondary domain | 4.1 | 1735 | 423 |
This data demonstrates that subtle changes, such as shortening a linker from two methylene units to one (compound 21 vs. 22), can drastically reduce affinity. nih.gov Conversely, replacing a portion of the molecule with a cyclohexyl group (compound 15) significantly improved both affinity and selectivity. nih.gov The 2-iodo substituent on this compound provides a key position for introducing similar diversity, allowing chemists to probe how different groups influence interactions with specific amino acid residues in a binding pocket and thereby optimize ligand binding and selectivity.
Structure-Guided Optimization of Piperazine Derivatives
Modern drug discovery heavily relies on structure-guided optimization, where knowledge of the three-dimensional structure of a biological target is used to design more potent and selective ligands. Computational techniques like molecular docking and molecular dynamics simulations are pivotal in this process. rsc.org These methods allow researchers to predict how a ligand, such as a derivative of this compound, will bind to its target protein, revealing key interactions like hydrogen bonds and hydrophobic contacts.
For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, a docking model of a potent piperazino-containing urea inhibitor was used to guide further structural optimization. scispace.com The model revealed how different parts of the molecule stretched into the catalytic domain and interacted with key residues. This understanding allowed for the rational design of new derivatives with improved potency. scispace.com Similarly, computational studies of piperidine/piperazine-based compounds targeting the sigma-1 receptor were used to decipher the binding mode of a lead compound, providing a starting point for structure-based optimization. rsc.org
The this compound scaffold is an excellent candidate for such an approach. A docking model could predict the orientation of the 2-iodobenzyl group within the target's binding site. The iodine atom itself can be a valuable tool; its size and position can inform steric constraints, and it can be used as a heavy atom to aid in obtaining X-ray co-crystal structures of the ligand bound to the protein. This structural information is invaluable for optimization. Guided by the model, the iodine can be replaced via synthetic chemistry with other functional groups designed to form specific, favorable interactions with nearby amino acid residues, leading to derivatives with sub-nanomolar inhibitory activity. scispace.com
Preclinical Research Applications of 1 2 Iodobenzyl Piperazine Derivatives Excluding Clinical Trials and Safety Profiles
In Vitro Pharmacological Characterization
The initial stages of preclinical evaluation involve characterizing the pharmacological properties of these derivatives through a variety of in vitro assays. These assays are crucial for determining receptor affinity, enzyme inhibition, and cellular activity, which collectively guide further development.
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the test compound. Derivatives of 1-(2-iodobenzyl)piperazine have been evaluated for their affinity towards a range of receptors, including sigma receptors, serotonin (B10506) receptors, and dopamine (B1211576) transporters.
Sigma Receptors:
The sigma-1 (σ₁) and sigma-2 (σ₂) receptors have been a significant focus of research for benzylpiperazine derivatives. The σ₁ receptor, initially mistaken for an opioid receptor, is a unique transmembrane protein involved in modulating nociceptive signaling. nih.gov The σ₂ receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in cholesterol homeostasis and is often overexpressed in cancer cells. nih.govnih.gov
Several studies have synthesized and characterized novel benzylpiperazine derivatives for their affinity towards σ₁ and σ₂ receptors. nih.gov For instance, a series of benzylpiperazinyl derivatives were designed and evaluated, with some compounds showing high affinity and selectivity for the σ₁ receptor. nih.gov Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high σ₁ receptor affinity (Ki σ₁ = 1.6 nM) and significant selectivity over the σ₂ receptor. nih.gov
| Compound | Ki σ₁ (nM) | Ki σ₂ (nM) | Selectivity (Ki σ₂/Ki σ₁) |
|---|---|---|---|
| Haloperidol | 3.2 | 4.1 | 1.3 |
| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | 1.6 | 1417 | 886 |
| Compound 24 | 4.5 | 1905 | 423 |
Serotonin Receptors:
Arylpiperazine derivatives are known to interact with various G protein-coupled receptors, including serotonin (5-HT) receptors. nih.gov The serotonergic system plays a crucial role in the pathogenesis of anxiety and other central nervous system disorders. nih.gov Research has explored the affinity of phenylpiperazine-hydantoin derivatives for different 5-HT receptor subtypes. nih.gov For example, some compounds have shown dual activity, binding to both 5-HT₁ₐR and α-adrenergic receptors, while others exhibit activity at 5-HT₇ receptors. nih.gov
A study on 1-(2-biphenyl)piperazine derivatives revealed several compounds with nanomolar affinity for the 5-HT₇ receptor and high selectivity over 5-HT₁ₐ and adrenergic α₁ receptors. nih.gov
| Compound | Receptor Subtype | Ki (nM) |
|---|---|---|
| Compound 12 | 5-HT₁ₐR | 25.3 |
| Compound 13 | 5-HT₁ₐR | 45.7 |
| Compound 5 | 5-HT₇R | 89.1 |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine (9a) | 5-HT₇R | 1.2 |
Dopamine Transporters:
The dopamine transporter (DAT) is a key protein in regulating dopaminergic neurotransmission by reaccumulating dopamine into the presynaptic neuron. nih.gov It is a significant target for neuroimaging in conditions like Parkinson's disease. nih.gov A derivative, 4-(2-(Bis(4-fluorophenyl)-methoxy)ethyl)-1-(4-iodobenzyl)piperidine, was developed and shown to have nanomolar affinity for DAT. nih.gov The synthesis of a tritiated radiolabel ligand, [³H]O-972, a derivative of this compound, was also characterized for its strong binding affinity for DAT. nih.gov
| Compound | Affinity (Ki in nM) |
|---|---|
| 4-(2-(Bis(4-fluorophenyl)-methoxy)ethyl)-1-(4-iodobenzyl)piperidine | 1.5 |
| [³H]O-972 | Strong binding affinity |
Enzyme inhibition assays are conducted to determine the ability of a compound to interfere with enzyme activity. Piperazine (B1678402) derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidases (MAOs).
One study evaluated a series of piperazine derivatives for their AChE inhibitory activity using Ellman's method. nih.gov The results indicated that these derivatives exhibited concentration-dependent inhibition of AChE. nih.gov Another area of investigation for piperazine derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters. A study of pyridazinobenzylpiperidine derivatives found that most compounds showed higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5, in particular, was a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.203 μM. mdpi.com
| Compound Series | Target Enzyme | Key Finding |
|---|---|---|
| Piperazine-benzenesulfonyl derivatives | Acetylcholinesterase (AChE) | Concentration-dependent inhibition, with derivative S3 showing significant inhibition. nih.gov |
| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | Compound S5 showed potent and selective inhibition with an IC₅₀ of 0.203 μM. mdpi.com |
Cell-based assays are employed to assess the biological effects of compounds on living cells. For initial screening, cytotoxicity assays are often used to determine a compound's potential to kill cancer cells.
Several studies have reported the cytotoxic activities of piperazine derivatives against various cancer cell lines. For instance, benzothiazole-piperazine derivatives were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay. nih.govscispace.com Many of these derivatives were found to be active, with one compound being highly cytotoxic against all tested cell lines. nih.govscispace.com Another study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives assessed their cytotoxicity against 4T1 breast cancer cells, with one compound showing high potency. mdpi.com
| Compound Series | Cell Line | Activity Metric | Result |
|---|---|---|---|
| Benzothiazole-piperazine derivatives | HUH-7, MCF-7, HCT-116 | GI₅₀ | Most compounds active, with compound 1d being highly cytotoxic. nih.govscispace.com |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 Breast Cancer | Cell Viability | Compound SA5 was the most potent, with viability < 80% at 0.7 μM. mdpi.com |
In Vivo Preclinical Evaluation
Following promising in vitro results, derivatives of this compound are advanced to in vivo preclinical studies in animal models. These studies aim to provide proof-of-concept for target engagement and to understand the compound's behavior in a living organism.
Biodistribution studies are essential for the development of imaging tracers. These studies involve administering a radiolabeled version of the compound to an animal and tracking its distribution and accumulation in various organs and tissues over time.
A notable example is the biodistribution study of [¹²³I]MEL037, a radioiodinated benzamide derivative, in mice with melanoma. nih.gov The study showed high radioactivity uptake in the tumor, with low uptake in normal organs and rapid clearance from the body. nih.gov The tumor radioactivity levels peaked at 6 hours post-injection. nih.gov Similarly, the biodistribution of [¹²³I]-7, a dopamine transporter ligand, was studied in mice, showing initial brain uptake followed by clearance. nih.gov
| Radiolabeled Analogue | Animal Model | Key Findings |
|---|---|---|
| [¹²³I]MEL037 | Mice with B16F0 melanoma | High tumor uptake (25.0 ± 2.4 %ID/g at 6h), low normal organ uptake, and rapid body clearance. nih.gov |
| [¹²³I]-7 | Mice | Brain uptake of 0.96 ± 0.53 %ID/g at 30s post-injection, decreasing to 0.26 ± 0.02 %ID/g at 3h. nih.gov |
Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living organism. This is a critical step in validating the mechanism of action.
While specific target engagement studies for this compound are not detailed in the provided context, the principles of such studies can be illustrated by related research. For example, a peptide-based PET ligand, [⁶⁴Cu]WL12, was used to quantify the engagement of PD-L1 therapeutics in animal models of non-small cell lung cancer. nih.gov PET imaging showed that higher doses of the therapeutic antibody led to a proportional decrease in the uptake of [⁶⁴Cu]WL12 in tumors, indicating greater target engagement. nih.gov This methodology provides a noninvasive way to measure antibody target engagement at PD-L1. nih.gov Such an approach could be adapted to assess the target engagement of this compound derivatives with their respective receptors in relevant animal models.
Preliminary Efficacy Studies in Disease Models (e.g., neurodegenerative, cancer, pain, inflammation, microbial)
Derivatives of this compound belong to the broader class of piperazine compounds, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds across various therapeutic areas. nih.gov Extensive preclinical research has demonstrated the potential of piperazine derivatives in a multitude of disease models.
Neurodegenerative Disease Models: Piperazine derivatives have been investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease (AD). nih.gov Research has focused on their ability to offer neuroprotection and modulate pathways implicated in AD pathogenesis. For instance, certain piperazine derivatives have been identified as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines and memory formation. nih.gov In preclinical models of AD, these compounds have demonstrated the ability to protect mushroom spines from amyloid toxicity and restore long-term potentiation in hippocampal slices, suggesting their potential as lead molecules for developing AD therapies. nih.govnih.gov Specifically, N-substituted piperazine derivatives have been explored as multi-target-directed ligands, designed to inhibit both acetylcholinesterase (AChE) and beta-amyloid aggregation, key pathological hallmarks of AD. jneonatalsurg.com
Table 1: Efficacy of Piperazine Derivatives in Neurodegenerative Disease Models
| Compound Class | Disease Model | Key Findings | Reference |
|---|---|---|---|
| Piperazine (PPZ) Derivatives | 5xFAD mouse model of AD | Restored long-term potentiation in hippocampal slices; demonstrated neuroprotective effects based on activation of neuronal store-operated calcium entry. | nih.gov |
| Benzyl (B1604629) Piperazine Derivatives | In silico models for AD | Exhibited dual inhibitory potential against acetylcholinesterase (AChE) and beta-amyloid (Aβ1–42) aggregation. | jneonatalsurg.com |
Cancer Models: The anticancer activity of piperazine derivatives has been evaluated against various human cancer cell lines. nih.govnih.gov Studies have reported that incorporating the piperazine scaffold into different molecular structures, such as benzothiazoles or vindoline, can yield potent cytotoxic agents. nih.govmdpi.com For example, a series of benzothiazole-piperazine derivatives showed significant activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with some aroyl-substituted compounds inducing apoptosis by causing cell cycle arrest. nih.govbilkent.edu.tr Similarly, novel vindoline-piperazine conjugates have demonstrated potent antiproliferative effects across a wide panel of human tumor cell lines, with some derivatives showing low micromolar growth inhibition (GI₅₀) values. mdpi.com
Table 2: Efficacy of Piperazine Derivatives in Cancer Models
| Compound/Derivative | Cancer Cell Line(s) | Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|
| Aroyl substituted benzothiazole-piperazine derivatives (1h, 1j) | HUH-7, MCF-7, HCT-116 | GI₅₀ | Active | nih.gov |
| Vindoline-piperazine conjugate 23 | Breast (MDA-MB-468) | GI₅₀ | 1.00 µM | mdpi.com |
| Vindoline-piperazine conjugate 25 | Non-Small Cell Lung (HOP-92) | GI₅₀ | 1.35 µM | mdpi.com |
Pain and Inflammation Models: Piperazine derivatives have shown considerable potential as analgesic and anti-inflammatory agents in various preclinical models. thieme-connect.de Their efficacy has been demonstrated in tests such as the acetic acid-induced writhing test for analgesia and the carrageenan-induced paw edema model for inflammation. thieme-connect.denih.gov For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) dose-dependently decreased the number of writhings induced by acetic acid and reduced paw licking time in the formalin test, indicating both analgesic and anti-inflammatory effects. nih.gov In the carrageenan-induced pleurisy model, this compound also reduced cell migration and the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Other studies have shown that various piperazine-containing pyridazine derivatives exhibit significant analgesic activity, with some compounds being more potent than aspirin. pcbiochemres.com
Table 3: Efficacy of Piperazine Derivatives in Pain and Inflammation Models
| Compound/Derivative Class | Animal Model | Key Findings | Reference |
|---|---|---|---|
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Acetic acid-induced writhing (mice) | Dose-dependent reduction in writhing. | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema (mice) | Reduced edema formation at all time points. | nih.gov |
| Piperazine-substituted indole derivatives | HRBC membrane stabilization method | Showed remarkable anti-inflammatory activity by inhibiting COX-II enzyme. | thieme-connect.de |
Microbial Models: A significant body of research has explored the antimicrobial properties of novel piperazine derivatives against a range of pathogenic microbes. apjhs.com These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.gov Studies have demonstrated that the antimicrobial activity is influenced by the specific substitutions on the piperazine ring. nih.gov For instance, certain 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have been synthesized and shown to possess antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. apjhs.com Other evaluations using the disc diffusion method have identified novel piperazine compounds with potent bactericidal activities against clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. ijcmas.com
Table 4: Efficacy of Piperazine Derivatives in Microbial Models
| Compound/Derivative Class | Microbial Strain(s) | Method | Key Findings | Reference |
|---|---|---|---|---|
| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, E. coli | Agar disc diffusion | Showed significant activity against tested bacterial strains. | nih.gov |
| 1-benzhydryl-piperazine derivatives | Gram-positive and Gram-negative bacteria | Broth dilution method | SAR studies indicated substituents on the phenyl ring are crucial for activity. | apjhs.com |
| Novel piperazine derivatives (RL-308) | Shigella flexneri, S. aureus, MRSA | Micro dilution (MIC assay) | Potent activity with MIC values of 2 µg, 4 µg, and 16 µg, respectively. | ijcmas.com |
Metabolic Stability and In Vitro Biotransformation Studies (non-toxicological)
The metabolic stability of a compound is a critical factor in drug discovery, as it influences its pharmacokinetic properties, such as half-life and bioavailability. semanticscholar.orgeurofinsdiscovery.com In vitro models, primarily using liver microsomes or hepatocytes, are employed to assess the susceptibility of compounds to biotransformation and to predict their in vivo clearance. nih.gov
Studies on various piperazine derivatives have been conducted to understand their metabolic profiles. The piperazine ring is subject to several common metabolic reactions, including N-oxidation, hydroxylation, N-dealkylation, and ring cleavage. researchgate.net For a series of piperazin-1-ylpyridazines that exhibited rapid in vitro intrinsic clearance, metabolite identification studies using mouse and human liver microsomes (MLM/HLM) were performed. rsc.orgnih.gov The major metabolic pathways identified were mono-hydroxylation on aromatic rings and oxidation at one of the nitrogen atoms of the piperazine or pyridazine rings. nih.gov
The rate of metabolism can be significantly influenced by structural modifications to the parent molecule. By understanding these structure-metabolism relationships, medicinal chemists can design analogues with improved metabolic stability. For example, in the aforementioned piperazin-1-ylpyridazine series, strategic structural changes led to a more than 50-fold improvement in the in vitro intrinsic clearance. rsc.orgnih.gov Such studies typically report metabolic stability in terms of half-life (t½) or intrinsic clearance (Clint), which are crucial for predicting in vivo pharmacokinetic behavior. eurofinsdiscovery.com Phase II metabolism, involving conjugation reactions, can also play a role, and studies may incorporate co-factors like UDPGA to assess the contribution of enzymes such as UDP-glucuronosyltransferases. bohrium.com
Table 5: Metabolic Stability of Piperazine Derivatives in In Vitro Systems
| Compound Series | In Vitro System | Key Parameters Measured | Major Metabolic Pathways Identified | Reference |
|---|---|---|---|---|
| Piperazin-1-ylpyridazines | Mouse and Human Liver Microsomes (MLM/HLM) | Half-life (t½) | Mono-hydroxylation of benzene (B151609) rings, N-oxidation. | nih.gov |
| 4-substituted 1-(2-methoxyphenyl)piperazine derivatives | Liver Microsomes | Intrinsic Clearance | Hydroxylation, O-dealkylation. | researchgate.net |
Future Research Directions and Perspectives
Rational Design of Next-Generation 1-(2-Iodobenzyl)piperazine Derivatives
Rational drug design, which relies on understanding the target biomolecule, is a cornerstone of modern medicinal chemistry. For this compound, future design strategies will focus on creating derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This involves a multi-pronged approach that includes structure-activity relationship (SAR) studies and the strategic introduction of diverse chemical functionalities.
Key strategies for the rational design of next-generation derivatives include:
Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the this compound core will be crucial. This includes substituting the phenyl ring of the benzyl (B1604629) group, modifying the piperazine (B1678402) ring, and altering the nature of the substituent at the N4 position. Investigating how these changes affect biological activity will provide a detailed map for designing more effective compounds. nih.govresearchgate.netnih.gov
Target-Specific Modifications: Based on a known or hypothesized biological target, derivatives can be designed to optimize interactions within the target's binding site. For instance, if the target is a specific receptor or enzyme, modifications can be introduced to enhance hydrogen bonding, hydrophobic interactions, or electrostatic interactions, thereby increasing binding affinity and specificity. mdpi.com Studies on other piperazine derivatives have successfully used this approach to develop potent anticancer agents and dual agonists for nuclear receptors. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacement: Future designs may explore replacing the iodobenzyl moiety or the piperazine ring with other chemical groups that retain similar steric and electronic properties (bioisosteres) but may offer improved metabolic stability or reduced off-target effects.
Multi-Target-Directed Ligands (MTDLs): For complex diseases, designing compounds that can modulate multiple targets simultaneously is a promising strategy. Rational design can be employed to create this compound derivatives that act as dual-acting inhibitors or modulators, potentially offering synergistic therapeutic effects. jneonatalsurg.com
| Design Strategy | Objective | Example Application for this compound |
|---|---|---|
| Structure-Activity Relationship (SAR) | Identify key structural features for biological activity. | Systematic substitution on the benzyl ring and N4-position of the piperazine. |
| Target-Oriented Design | Enhance potency and selectivity for a specific biological target. | Modification to improve binding to a known enzyme active site. nih.gov |
| Bioisosteric Replacement | Improve pharmacokinetic properties (ADME/Tox). | Replacing the iodine atom with other halogens or functional groups. |
| Multi-Target-Directed Ligands (MTDLs) | Address complex diseases by hitting multiple targets. | Designing derivatives to simultaneously inhibit two related enzymes. jneonatalsurg.com |
Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. These methods provide insights into the interactions between small molecules and their biological targets at an atomic level, guiding the rational design of new derivatives.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies can help identify key binding interactions, predict binding affinities, and screen virtual libraries of compounds to prioritize those with the highest potential for synthesis and biological testing. nih.govrsc.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding poses and the conformational changes that may occur upon binding. nih.govrsc.org This can reveal crucial information about the flexibility of the binding site and the role of solvent molecules, which is often missed in static docking studies.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. By developing QSAR models for a series of this compound derivatives, it will be possible to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov
| Computational Method | Primary Application | Expected Outcome for this compound Research |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities. | Identification of key amino acid interactions and prioritization of virtual compounds. nih.govjetir.org |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. | Understanding the dynamic behavior and stability of the binding pose over time. nih.gov |
| QSAR | Predicting biological activity based on chemical structure. | Guiding the design of new derivatives with improved potency. nih.gov |
Exploration of Novel Reaction Methodologies for Piperazine Functionalization
While traditional methods for modifying piperazines often focus on N-alkylation or N-acylation, recent advances in synthetic organic chemistry offer exciting new possibilities for creating structural diversity. mdpi.com The piperazine scaffold is present in a vast number of drugs, yet its structural diversity is often limited to substitutions at the nitrogen positions. mdpi.comresearchgate.net
Future work on this compound should explore these novel methodologies:
C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring is a powerful strategy for introducing substituents at positions other than the nitrogen atoms. mdpi.comresearchgate.netnih.gov This approach, which can be achieved using transition-metal catalysis or photoredox catalysis, allows for the installation of aryl, vinyl, or alkyl groups directly onto the carbon backbone of the piperazine ring, opening up previously inaccessible chemical space. mdpi.comnih.govencyclopedia.pub
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for forging new bonds. encyclopedia.puborganic-chemistry.org This technology can be applied to the synthesis of C2-functionalized piperazines, enabling the creation of complex derivatives under gentle reaction conditions. mdpi.com
Flow Chemistry: Performing reactions in continuous flow systems can offer improved safety, efficiency, and scalability compared to traditional batch chemistry. Applying flow chemistry to the synthesis and functionalization of this compound derivatives could accelerate the production of compound libraries for screening.
Development of High-Throughput Screening (HTS) Assays for Derivatives
High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid testing of large numbers of compounds against a specific biological target. bmglabtech.com The development of robust and reliable HTS assays will be essential for efficiently evaluating libraries of this compound derivatives.
The primary steps in this process involve:
Assay Design and Miniaturization: Developing a biological assay that is amenable to automation and miniaturization in 96-, 384-, or 1536-well plate formats. bmglabtech.com This could be, for example, an enzyme inhibition assay, a receptor binding assay, or a cell-based assay measuring a specific phenotype. nih.govnih.gov
Automation and Robotics: Utilizing robotic systems to handle liquid dispensing, plate transport, and data acquisition, allowing for the screening of thousands of compounds per day. bmglabtech.com
Data Analysis: Implementing sophisticated data analysis software to process the large datasets generated by HTS and to identify "hits"—compounds that show significant activity in the assay. bmglabtech.com
For instance, a MALDI-TOF mass spectrometry assay or a gel-shift assay could be developed for high-throughput screening of small molecules that react with specific biological targets like RNA. acs.org
Integration of Chemical Biology Tools for Mechanistic Insights
To fully understand the therapeutic potential of this compound derivatives, it is crucial to elucidate their mechanism of action. Chemical biology provides a powerful toolkit for achieving this.
Design of Chemical Probes: Active derivatives of this compound can be modified to create chemical probes. youtube.com This involves incorporating a reporter tag (e.g., a fluorophore or biotin) or a reactive group that allows for covalent labeling of the biological target. These probes can then be used in techniques like activity-based protein profiling (ABPP) to identify the specific proteins that the compounds interact with within a complex biological system. youtube.com
Target Identification and Validation: Once a potential target is identified using chemical probes, further experiments are needed to validate the interaction and its functional consequences. This can involve a combination of biochemical assays, cell biology experiments, and genetic approaches.
Mechanism of Action Studies: By understanding which cellular pathways are modulated by these compounds, researchers can gain a deeper understanding of their therapeutic effects and potential side effects. For example, studies on piperazine-substituted pyranopyridines have used techniques like fluorescence microscopy and flow cytometry to determine that the compounds induce apoptosis and necrosis in cancer cells. nih.gov
The integration of these advanced research directions will be pivotal in transforming the this compound scaffold from a simple chemical entity into a platform for the development of next-generation therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Iodobenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of piperazine with 2-iodobenzyl halides. Key steps include using a polar aprotic solvent (e.g., DMF), a base (e.g., K₂CO₃), and controlled addition of alkylating agents. Optimization strategies include:
- Temperature modulation (room temperature to 50°C).
- Reaction time adjustments (6–12 hours).
- Purification via silica gel chromatography with ethyl acetate/hexane gradients (1:8 to 1:2 ratios).
Example: A similar protocol for 1-(2-fluorobenzyl)piperazine achieved 85% yield after column chromatography .
Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex mixtures?
- Methodological Answer :
- Capillary Electrophoresis (CE) : Use UV detection at 236 nm with a borate buffer (pH 9.2) for isomer separation, achieving resolution >2.0 between ortho-, meta-, and para-substituted analogs .
- HPLC : Pair with a C18 column and acetonitrile/water mobile phases (70:30), spiked with p-tolylpiperazine as an internal standard for quantification .
- Raman Microspectroscopy : Employ 20 mW laser power and 128–256 scans to generate high-resolution spectra, enabling differentiation from structural isomers .
Q. What chromatographic systems are optimal for purifying this compound intermediates?
- Methodological Answer :
- Normal-phase silica gel chromatography : Use ethyl acetate/hexane gradients (e.g., 1:8 for non-polar intermediates) .
- Reverse-phase HPLC : Apply C18 columns with acetonitrile/water (60:40) for polar intermediates, achieving >95% purity .
Advanced Research Questions
Q. How can multivariate statistical approaches resolve spectral overlaps between this compound and its structural isomers?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduces spectral data dimensionality by extracting variance components (e.g., PC2 explains 99% variance for chlorophenylpiperazine isomers) .
- Linear Discriminant Analysis (LDA) : Classifies isomers using peak positions and intensities from Raman spectra (20 mW laser, 256 scans). LDA plots show clear separation between ortho-, meta-, and para-substituted analogs .
Q. What strategies address contradictory bioactivity data in studies of halogenated benzylpiperazines?
- Methodological Answer :
- Variable Control : Compare substituent positions (e.g., 2-iodo vs. 4-iodo analogs) and assay conditions (e.g., cell lines, concentrations). Evidence shows meta-substituted analogs exhibit higher receptor affinity than para-substituted ones due to steric effects .
- Orthogonal Assays : Validate binding affinity (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to confirm mechanistic consistency .
Q. How does the iodine substituent in this compound influence its pharmacokinetic properties compared to other halogenated analogs?
- Methodological Answer :
- Lipophilicity : Iodine’s larger atomic radius increases logP (e.g., 2.8 for 2-iodo vs. 2.1 for 2-fluoro), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : Assess via liver microsome assays; iodine’s lower electronegativity may reduce oxidative metabolism compared to chloro analogs .
Q. What molecular modeling approaches predict the binding mode of this compound derivatives to CNS receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand parameters and rigid receptor structures (e.g., serotonin 5-HT₂A). Key interactions include halogen bonding between iodine and Thr134 .
- Mutagenesis Validation : Replace Thr134 with alanine to confirm docking predictions, observing >50% reduced binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
